1-Methylimidazolium bromide

Descripción general

Descripción

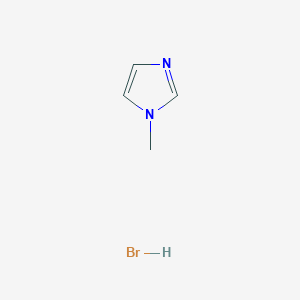

1-Methylimidazolium bromide is an ionic liquid composed of a 1-methylimidazolium cation and a bromide anion Ionic liquids are salts that are liquid at relatively low temperatures, often below 100°C These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances

Mecanismo De Acción

Target of Action

1-Methylimidazolium bromide is a small molecule that has been found to interact with certain proteins in organisms. For instance, it has been reported to interact with Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . These proteins play crucial roles in oxygen transport and nitrogen fixation, respectively.

Mode of Action

The nature of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

Studies have shown that similar compounds can cause oxidative stress and dna damage in organisms . This suggests that this compound may interfere with the normal functioning of biochemical pathways related to oxidative stress response and DNA repair.

Pharmacokinetics

It is known that the compound is soluble in water, dichloromethane, ethanol, and acetonitrile, but insoluble in ethyl acetate, ether, and alkane

Result of Action

Exposure to this compound can lead to various molecular and cellular effects. For instance, it has been reported to cause oxidative stress and DNA damage in zebrafish . In plants, exposure to similar compounds has been shown to decrease photosynthetic pigment contents and increase antioxidant enzyme activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its toxicity can increase with increasing initial concentration . Furthermore, it has been found to accumulate in plant tissues, suggesting that its action can be influenced by the organism’s ability to uptake and metabolize the compound .

Análisis Bioquímico

Cellular Effects

Studies on similar ionic liquids have shown that they can cause oxidative stress and DNA damage in certain organisms . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Studies on similar ionic liquids have shown that they can cause changes in the effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar ionic liquids have shown that they can cause toxic effects at high doses .

Transport and Distribution

Studies on similar ionic liquids have shown that they can interact with various transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylimidazolium bromide can be synthesized through the alkylation of 1-methylimidazole with an alkyl halide, such as methyl bromide. The reaction typically occurs under mild conditions and can be represented as follows:

1-Methylimidazole+Methyl Bromide→1-Methylimidazolium Bromide

The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide anion can be replaced by other anions, such as chloride or nitrate, through simple ion exchange reactions.

Complexation Reactions: The imidazolium cation can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve the use of a salt containing the desired anion, such as sodium chloride or sodium nitrate, in an aqueous or organic solvent.

Complexation Reactions: Metal salts, such as copper(II) chloride or palladium(II) acetate, are commonly used to form complexes with the imidazolium cation.

Major Products:

Substitution Reactions: The major products are the corresponding 1-methylimidazolium salts with the new anion.

Complexation Reactions: The major products are metal-imidazolium complexes, which can exhibit unique catalytic or electronic properties.

Aplicaciones Científicas De Investigación

1-Methylimidazolium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various organic reactions, including alkylation, acylation, and polymerization reactions.

Biology: It has been explored for its potential use in biocatalysis and enzyme stabilization.

Medicine: Research is ongoing to explore its potential as a drug delivery medium.

Comparación Con Compuestos Similares

1-Methylimidazolium bromide can be compared with other imidazolium-based ionic liquids, such as:

1-Butyl-3-methylimidazolium bromide: This compound has a longer alkyl chain, which can influence its solubility and thermal stability.

1-Ethyl-3-methylimidazolium bromide: This compound has a shorter alkyl chain, making it more hydrophilic and suitable for applications in aqueous systems.

1-Octyl-3-methylimidazolium bromide: This compound has an even longer alkyl chain, providing higher hydrophobicity and making it useful for the extraction of non-polar compounds.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of imidazolium-based ionic liquids.

Propiedades

IUPAC Name |

1-methylimidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BrH/c1-6-3-2-5-4-6;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKUTCYPKPJYFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101023-58-9 | |

| Record name | 1H-Imidazole, 1-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101023-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylimidazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101023589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazole Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLIMIDAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH9N0SJ73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 1-methylimidazolium bromide in material science?

A: this compound is often incorporated into polymeric materials, leading to unique properties. For example, it can be used to synthesize precision ionomers based on polyethylene (PE). These ionomers exhibit microphase separation, where the polar ionic groups self-assemble into aggregates dispersed within the nonpolar PE matrix. This results in tunable thermal and mechanical properties, making them suitable for various applications. [, , , ]

Q2: How does the structure of this compound-containing polymers influence their morphology?

A: The length of the spacer between the this compound groups and the type of functional group significantly influence the morphology of these polymers. Longer spacers and larger pendant groups lead to larger interaggregate distances. The morphology can range from liquid-like to layered or even cubic, depending on factors like crystallinity and stretching. []

Q3: Has this compound been explored in the synthesis of other unique polymer structures?

A: Yes, researchers have successfully synthesized regioregular polyelectrolytes with a polyalkylthiophene backbone and this compound as ionic-liquid-like side groups. This polymer exhibits interesting properties such as solvatochromism and potential for electronic applications. []

Q4: Can this compound be used as a solvent or catalyst in chemical synthesis?

A: this compound displays potential as both a solvent and a catalyst. It has been used in ionothermal synthesis to create novel 3d-4f hetero-metallic compounds with antibacterial properties. [] It can also act as a catalyst in the one-pot synthesis of block copolyesters by bridging two different catalytic cycles. []

Q5: How does this compound contribute to the properties of hybrid materials?

A: this compound can act as a unique linking agent in the creation of novel organic-inorganic hybrid soft materials. For instance, it can connect lanthanide complexes to alumina or titania networks, resulting in materials with interesting luminescent properties. []

Q6: Has this compound been utilized in analytical chemistry?

A: Yes, this compound-based ionic liquids have been explored as green extractants in microextraction techniques for determining trace metal ions like cadmium in various samples. []

Q7: What reactions involve this compound as a reactant?

A: Notably, this compound derivatives react with diethyl azodicarboxylate in the presence of triethylamine. This reaction results in the extrusion of the imidazole ring and the formation of unique tetra-azapentene derivatives, as confirmed by X-ray crystallography. []

Q8: Is there any research on the interaction of this compound with cyclodextrins?

A: While not included in the provided papers, there is separate research exploring the inclusion complex formation between α- and β-cyclodextrin molecules with 1-octyl-3-methylimidazolium bromide. This research focuses on understanding the interplay of hydrophobic and hydrophilic interactions in these systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.